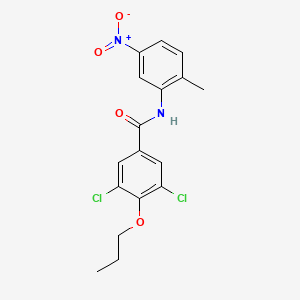![molecular formula C11H16N4O3 B4116853 N-[2-(dimethylamino)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4116853.png)
N-[2-(dimethylamino)ethyl]-N'-(4-nitrophenyl)urea
説明
N-[2-(dimethylamino)ethyl]-N'-(4-nitrophenyl)urea, commonly known as DMAPU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAPU is a urea derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological applications.
作用機序
DMAPU acts as a catalyst in various chemical reactions by facilitating the transfer of protons and electrons between reactants. It also acts as a nucleophile in the synthesis of esters, amides, and carbamates. In addition, DMAPU acts as a fluorescent probe by binding to specific target molecules and emitting light when excited by a specific wavelength of light.
Biochemical and Physiological Effects
DMAPU has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. DMAPU has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, DMAPU has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
DMAPU has several advantages for lab experiments. It is a highly efficient catalyst that can be used in small quantities. It is also stable and easy to handle. However, DMAPU has limitations, including its toxicity and potential for side reactions. It is important to use DMAPU in appropriate quantities and under controlled conditions to avoid any adverse effects.
将来の方向性
There are several future directions for the use of DMAPU in scientific research. One potential application is in the synthesis of new drugs and pharmaceuticals. DMAPU can be used as a reagent to synthesize new compounds with potential therapeutic properties. Another potential application is in the development of new fluorescent probes for biochemical assays. DMAPU can be modified to bind to specific target molecules and emit light when excited by a specific wavelength of light. Finally, DMAPU can be used in the development of new catalysts for chemical reactions. By modifying the structure of DMAPU, it may be possible to develop more efficient and selective catalysts for specific reactions.
Conclusion
DMAPU is a urea derivative that has shown promising results in various scientific research applications. It is a highly efficient catalyst that can be used in small quantities and has several advantages for lab experiments. However, it also has limitations, including its toxicity and potential for side reactions. There are several future directions for the use of DMAPU in scientific research, including the synthesis of new drugs and pharmaceuticals, the development of new fluorescent probes for biochemical assays, and the development of new catalysts for chemical reactions.
科学的研究の応用
DMAPU has shown promising results in various scientific research applications. It has been used as a catalyst in various chemical reactions, including the synthesis of esters, amides, and carbamates. DMAPU has also been used as a reagent in the synthesis of various drugs and pharmaceuticals. In addition, DMAPU has been used as a fluorescent probe in biochemical assays.
特性
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-14(2)8-7-12-11(16)13-9-3-5-10(6-4-9)15(17)18/h3-6H,7-8H2,1-2H3,(H2,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYKFKPTBDXMID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792640 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4116776.png)
![N-(1-phenylethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4116792.png)
![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4116800.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116807.png)
![2-[(3,4-dichlorophenyl)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4116809.png)
![ethyl 3-[({[5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4116821.png)
![ethyl 4-[({2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4116828.png)
![3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid](/img/structure/B4116840.png)
![2-[(4-chlorophenyl)thio]-N-pentylpropanamide](/img/structure/B4116844.png)

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4116849.png)
![2-[(5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4116854.png)
![N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4116860.png)
![N-{1-[1-(3-phenoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4116866.png)